

# FPI-1434 IGF-1R Targeting: A Technical Whitepaper

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## Abstract

FPI-1434 is a targeted alpha therapy (TAT) currently under clinical investigation for the treatment of solid tumors expressing the insulin-like growth factor-1 receptor (IGF-1R). This document provides a comprehensive technical overview of FPI-1434, detailing its mechanism of action, the characteristics of its components, and a summary of key preclinical and clinical findings. Methodologies for pivotal experiments are described, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this novel radioimmunoconjugate.

## Introduction to FPI-1434

FPI-1434 is an innovative radioimmunoconjugate engineered to deliver a potent alpha-emitting radionuclide, Actinium-225 ( $^{225}\text{Ac}$ ), directly to cancer cells that overexpress IGF-1R.<sup>[1][2][3][4]</sup> Developed by Fusion Pharmaceuticals, FPI-1434 is comprised of three key components:

- Veligrotug (AVE1642): A humanized monoclonal antibody that specifically targets the insulin-like growth factor-1 receptor (IGF-1R).<sup>[5][6]</sup>
- Fast-Clear™ Linker: A proprietary linker technology designed to facilitate rapid clearance of the radioisotope from the bloodstream, aiming to improve the therapeutic window.<sup>[7][8][9]</sup>

- Actinium-225 (225Ac): A powerful alpha-emitting radionuclide that induces potent and localized cytotoxic effects through the generation of double-strand DNA breaks.[5]

The overarching strategy of FPI-1434 is to leverage the specificity of the antibody to deliver a highly potent cytotoxic payload to tumor cells, thereby minimizing off-target toxicity.[1][2][3][4] FPI-1434 is currently being evaluated in a Phase 1/2 clinical trial for patients with advanced solid tumors (NCT03746431).[5][10]

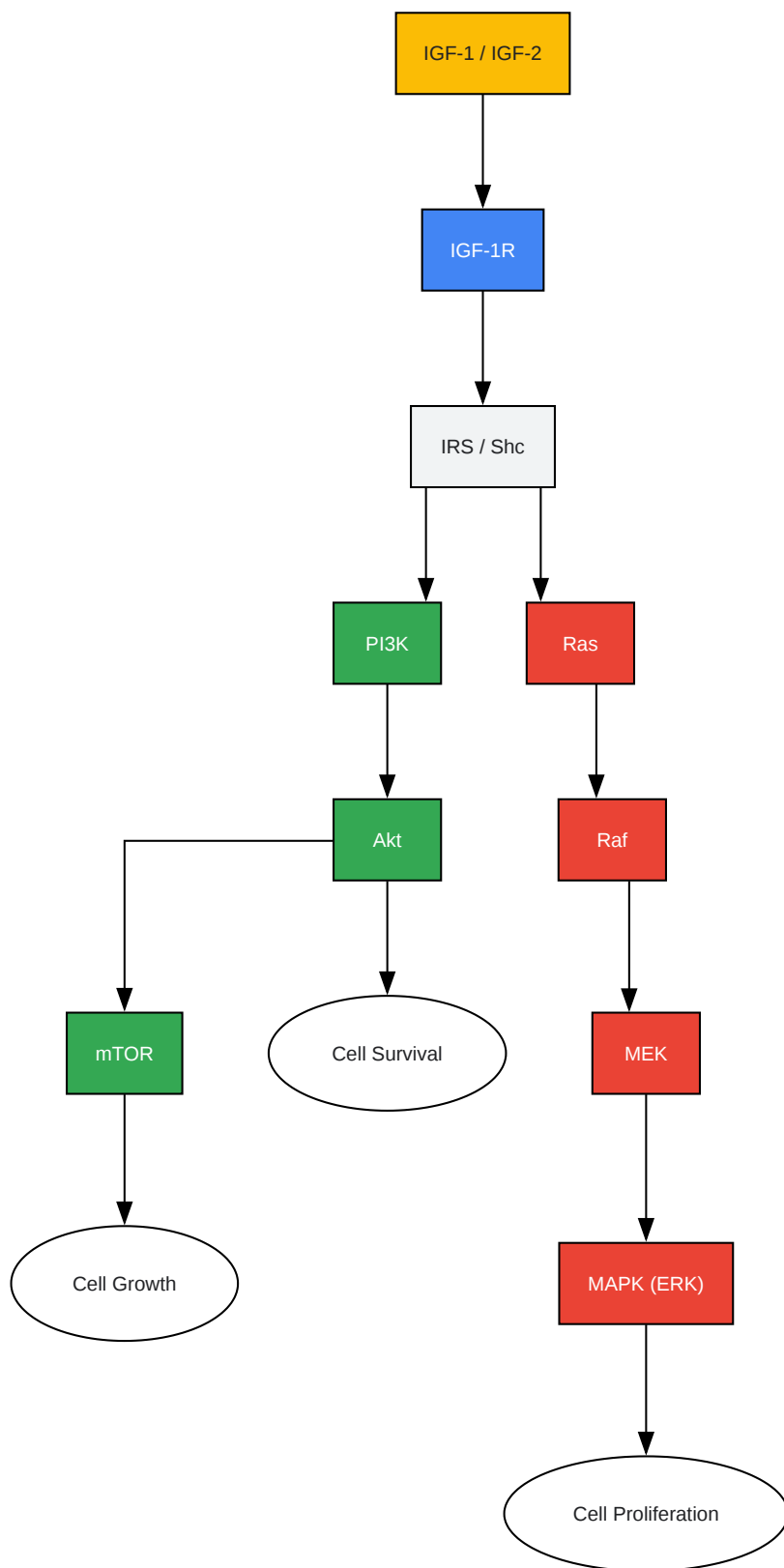
## The Target: Insulin-like Growth Factor-1 Receptor (IGF-1R)

IGF-1R is a transmembrane tyrosine kinase receptor that plays a crucial role in cell proliferation, survival, and differentiation.[11][12] Upon binding its ligands, IGF-1 and IGF-2, the receptor undergoes a conformational change, leading to autophosphorylation and the activation of downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways.[11][12][13][14][15] Dysregulation of the IGF-1R signaling pathway has been implicated in the development and progression of a wide range of human cancers.[11][12] Overexpression of IGF-1R is a common feature in many solid tumors and is often associated with a more aggressive phenotype and resistance to conventional therapies.[5]

### IGF-1R Signaling Pathway

The binding of IGF-1 or IGF-2 to IGF-1R initiates a cascade of intracellular events that promote cell growth and survival. The two major signaling pathways activated are:

- PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival.
- Ras/Raf/MAPK Pathway: This pathway is primarily involved in cell proliferation and differentiation.



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### IGF-1R Signaling Pathways

## Components of FPI-1434

### Veligrotug (AVE1642): The Targeting Antibody

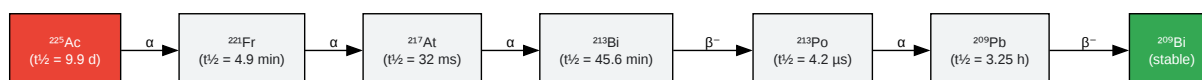
Veligrotug, also known as AVE1642, is a humanized IgG1 monoclonal antibody that binds with high affinity and specificity to the extracellular domain of human IGF-1R.[6] This binding blocks the interaction of IGF-1 and IGF-2 with the receptor, thereby inhibiting downstream signaling.[16] Preclinical studies have demonstrated that AVE1642 can induce regression of human tumor xenografts and enhance chemosensitivity.[17]

Table 1: Characteristics of Veligrotug (AVE1642)

Characteristic	Description
Type	Humanized monoclonal antibody (IgG1)
Target	Extracellular domain of IGF-1R
Mechanism of Action	Blocks ligand binding, inhibiting downstream signaling
Preclinical Activity	Anti-tumor activity as a single agent and in combination with chemotherapy
Clinical Experience	Tolerability established in Phase 1 studies

### Actinium-225: The Alpha-Emitting Payload

Actinium-225 ( $^{225}\text{Ac}$ ) is a potent alpha-emitting radionuclide with a half-life of 9.9 days.[18] It decays through a cascade of short-lived daughter nuclides, releasing a total of four high-energy alpha particles.[18] These alpha particles have a short path length in tissue, depositing a large amount of energy in a very localized area, leading to highly cytotoxic double-strand DNA breaks in target cells.[5]



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## Decay Chain of Actinium-225

## Fast-Clear™ Linker Technology

The Fast-Clear™ linker is a proprietary technology developed by Fusion Pharmaceuticals that connects the AVE1642 antibody to the Actinium-225 chelator.[7][9][19][20] This linker is engineered to be stable in circulation but allows for the rapid excretion of any unbound radioisotope.[19] This is intended to reduce systemic toxicity and widen the therapeutic window by minimizing radiation exposure to healthy tissues.[19]

## Preclinical Development

### In Vivo Efficacy in Xenograft Models

While specific protocols for FPI-1434 xenograft studies are not publicly detailed, standard methodologies for establishing patient-derived xenograft (PDX) models are well-documented.[3][21] Generally, these involve the subcutaneous or orthotopic implantation of human tumor tissue into immunodeficient mice.[3]

#### Generalized Xenograft Study Protocol:

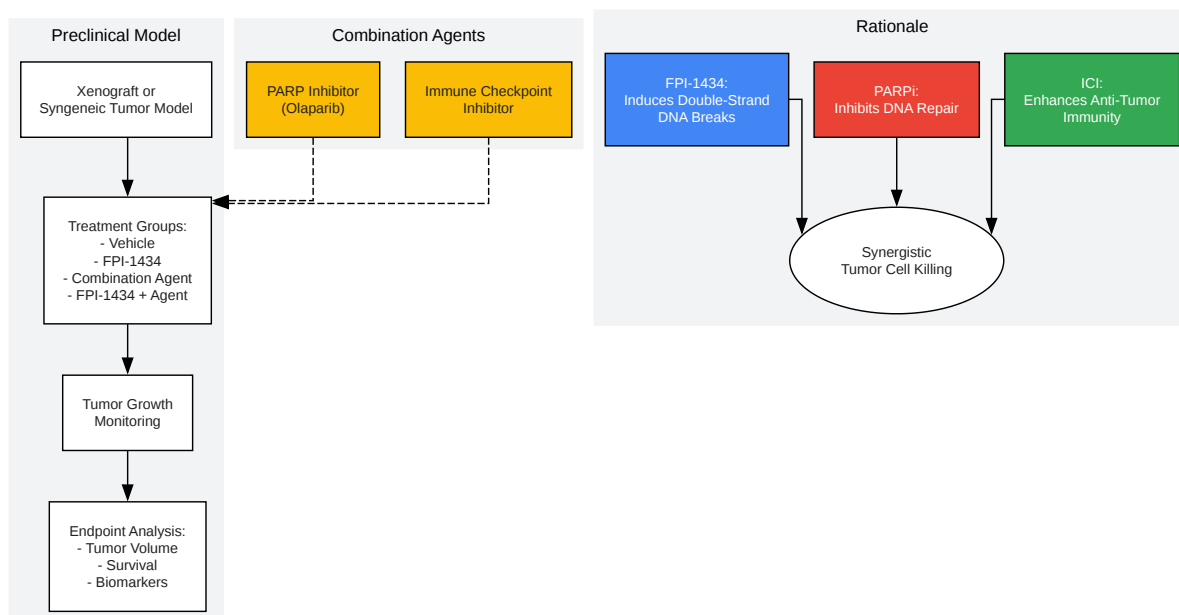
- **Tumor Implantation:** Human cancer cells or tumor fragments are implanted into immunodeficient mice.
- **Tumor Growth:** Tumors are allowed to grow to a specified volume.
- **Treatment Administration:** Mice are treated with FPI-1434, a vehicle control, and/or combination agents.
- **Monitoring:** Tumor volume and animal well-being are monitored regularly.
- **Endpoint Analysis:** At the end of the study, tumors are excised for further analysis (e.g., histology, biomarker assessment).

## Combination Therapy Studies

Preclinical studies have explored the synergistic potential of FPI-1434 with other anti-cancer agents.

In colorectal and lung cancer xenograft models, the combination of FPI-1434 with the PARP inhibitor olaparib resulted in synergistic efficacy.[2][22] The rationale for this combination is that the alpha-particle radiation from FPI-1434 induces double-strand DNA breaks, and olaparib inhibits the DNA repair mechanisms, leading to enhanced tumor cell killing.[22]

In a syngeneic colorectal cancer model, combining an IGF-1R targeted alpha therapy with immune checkpoint inhibitors (anti-CTLA-4 and anti-PD-1) led to complete tumor eradication in a significant number of mice.[22][23] This combination also induced a "vaccine" effect, preventing tumor growth upon re-challenge.[22] The proposed mechanism is that the radiation-induced tumor cell death releases tumor-associated antigens, which, in the presence of checkpoint blockade, stimulates a robust anti-tumor immune response.[23]



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## Preclinical Combination Therapy Workflow

## Clinical Development: Phase 1/2 Trial (NCT03746431)

FPI-1434 is being evaluated in a first-in-human, open-label, multi-center Phase 1/2 trial in patients with advanced solid tumors that express IGF-1R.[5][10]

### Study Design and Objectives

The primary objectives of the Phase 1 portion of the study are to assess the safety and tolerability of FPI-1434 and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).[10] The study employs a modified 3+3 dose-escalation design.[5]

### Patient Selection and Imaging with FPI-1547

A key aspect of the trial is the use of an imaging analog, [111In]-FPI-1547, for patient selection.[5] FPI-1547 consists of the same antibody and linker as FPI-1434 but is labeled with Indium-111, a gamma emitter suitable for SPECT/CT imaging.[5] Patients undergo imaging with FPI-1547 to confirm tumor uptake of the antibody and to perform dosimetry calculations to ensure that the predicted radiation dose to normal organs is within safe limits.[5]

#### SPECT/CT Imaging Protocol (Generalized):

- Administration: Patients receive an intravenous injection of [111In]-FPI-1547.
- Image Acquisition: A series of whole-body planar and SPECT/CT scans are acquired at multiple time points post-injection.
- Image Analysis: The images are used to determine the biodistribution of the radiotracer and to quantify uptake in tumors and normal organs.
- Dosimetry: The data from the imaging studies are used to calculate the estimated radiation absorbed dose to various organs for the planned FPI-1434 therapy.

## Preliminary Clinical Data

Preliminary results from the Phase 1 trial have been reported.

Table 2: Phase 1 Single-Dose Escalation Cohorts of FPI-1434

Cohort	Dose Level (kBq/kg)
1	10
2	20
3	40
4	80
5	120

Data from initial single-dose escalation cohorts.

Table 3: Estimated Mean Radiation Absorbed Doses from [111In]-FPI-1547 Imaging

Organ	Mean Absorbed Dose (mGy-Eq/MBq) $\pm$ SD
Kidneys	988 $\pm$ 305
Liver	934 $\pm$ 319
Lungs	626 $\pm$ 175
Total Body	140 $\pm$ 16

Dosimetry estimates based on imaging with FPI-1547 in the first 13 patients.

Initial findings from the single-dose portion of the study in the first three cohorts (up to 40 kBq/kg) showed a favorable safety profile, with no drug-related serious adverse events or dose-limiting toxicities reported.[\[24\]](#) Dosimetric results were within normal organ radiation tolerability limits.[\[24\]](#)

## Conclusion and Future Directions



FPI-1434 represents a promising targeted alpha therapy with a strong preclinical rationale and encouraging early clinical data. Its mechanism of action, which combines the specificity of an IGF-1R antibody with the high-potency cytotoxicity of Actinium-225, offers a novel approach for treating IGF-1R-expressing solid tumors. The use of an imaging analog for patient selection and personalized dosimetry is a key feature of its clinical development.

Future research will focus on completing the dose-escalation and expansion phases of the current clinical trial to establish the recommended Phase 2 dose and to further evaluate the safety and efficacy of FPI-1434. Furthermore, the promising preclinical data from combination studies suggest that FPI-1434 could be a valuable component of combination therapy regimens with PARP inhibitors or immune checkpoint inhibitors, potentially overcoming resistance and improving patient outcomes.

## Experimental Methodologies

### Radiolabeling of Antibodies

While the specific protocol for FPI-1434 is proprietary, a general one-step method for radiolabeling antibodies with  $^{225}\text{Ac}$  has been described.[\[18\]](#)[\[25\]](#) This involves conjugating the antibody with a chelator such as DOTA and then incubating the DOTA-antibody conjugate with  $^{225}\text{Ac}$  under controlled temperature and pH conditions.[\[18\]](#)[\[25\]](#)

### Dosimetry Calculations

Radiation absorbed dose estimates are calculated using established methods, such as the MIRD (Medical Internal Radiation Dose) schema.[\[2\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#) This involves:

- Acquiring quantitative imaging data from  $^{111}\text{In}$ -FPI-1547 SPECT/CT scans at multiple time points.
- Generating time-activity curves for source organs.
- Calculating the total number of disintegrations in each source organ.
- Using standard phantom models and software (e.g., OLINDA/EXM) to calculate the absorbed dose to target organs.[\[2\]](#)[\[28\]](#)[\[29\]](#)

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